molecular formula C11H13N3OS B1492224 2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2091500-28-4

2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492224
CAS No.: 2091500-28-4
M. Wt: 235.31 g/mol
InChI Key: RBCLGTYRZDBFFS-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one” is also known as “(2-aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride”. It has a molecular formula of C9H17ClN2S and a molecular weight of 220.76 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticonvulsant Activity : A study conducted by Sharma et al. (2013) involved the synthesis of a series of derivatives related to the dihydropyridazinone structure. The compounds were evaluated for their anticonvulsant activity and muscle relaxant activity. Two synthesized compounds showed promising anticonvulsant activity in models used for testing, suggesting the potential of this chemical class in developing anticonvulsant drugs (Sharma et al., 2013).

  • Antimicrobial Agents Synthesis : Another study by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base of a related compound as antimicrobial agents. The synthesized compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).

  • Novel Synthesis Methods : Research by Koza et al. (2013) reported the synthesis of novel classes of compounds, including aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one and aminophthalazin-1(2H)-ones, demonstrating a method for creating novel structures which could be foundational for future drug development (Koza et al., 2013).

  • Platelet Aggregation Inhibiting and Hypotensive Activities : A study by Thyes et al. (1983) synthesized 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives and evaluated them for their platelet aggregation inhibiting and hypotensive activities, showing significant pharmacological effects, indicating the potential for cardiovascular therapeutic applications (Thyes et al., 1983).

  • Methylglyoxal and Its Biological Impact : Research by Nemet et al. (2006) focused on methylglyoxal, a highly reactive alpha-oxoaldehyde, and its biological implications. The study highlighted its formation, detection methods, and association with complications of diabetes and some neurodegenerative diseases, showing the chemical's relevance in understanding and potentially managing these conditions (Nemet et al., 2006).

Properties

IUPAC Name

2-(2-aminoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLGTYRZDBFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

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